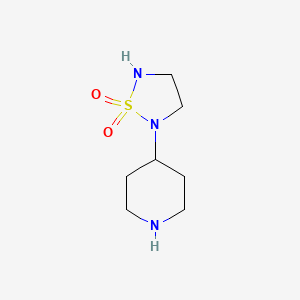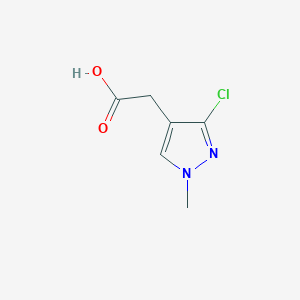![molecular formula C5H9F2N B1457662 [1-(Difluoromethyl)cyclopropyl]methanamine CAS No. 1314395-77-1](/img/structure/B1457662.png)
[1-(Difluoromethyl)cyclopropyl]methanamine
Vue d'ensemble
Description
“[1-(Difluoromethyl)cyclopropyl]methanamine” is a chemical compound with the molecular formula C5H10ClF2N and a molecular weight of 157.59 . It is also known as (1-(Difluoromethyl)cyclopropyl)methanamine hydrochloride .
Synthesis Analysis
The synthesis of difluoromethylated compounds, including this compound, has been a topic of research in recent years . The process involves the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S . There have been advances in metal-based methods that can transfer CF2H to C (sp2) sites . Difluoromethylation of C (sp2)–H bonds has also been achieved through Minisci-type radical chemistry .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: NCC1(C(F)F)CC1 . The InChI code for this compound is 1S/C5H9F2N.ClH/c6-4(7)5(3-8)1-2-5;/h4H,1-3,8H2;1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 157.59 .Applications De Recherche Scientifique
[1-(Difluoromethyl)cyclopropyl]methanamine has a wide range of applications in scientific research. It has been used as a ligand for metal complexes, as a reagent for the synthesis of organic compounds, and as a catalyst for organic reactions. It has also been used in the synthesis of peptides, as well as in the study of enzyme-substrate interactions.
Mécanisme D'action
The mechanism of action of [1-(Difluoromethyl)cyclopropyl]methanamine is not fully understood. However, it is believed to interact with amino acids, nucleic acids, and other biological molecules through hydrogen bonding and other non-covalent interactions. This allows it to affect the structure and function of these molecules, which can then lead to changes in the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
This compound has been shown to have a variety of effects on biochemical and physiological processes. It has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. In addition, it has been shown to increase the levels of certain hormones, such as cortisol and progesterone. It has also been shown to have an antioxidant effect, which can help protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
[1-(Difluoromethyl)cyclopropyl]methanamine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a wide range of applications in research. In addition, it is relatively safe to use in laboratory experiments, as it has low toxicity and does not have any known side effects. However, it is important to note that this compound is not approved for human or animal use, and its effects on living organisms have not been thoroughly studied. Therefore, it is important to exercise caution when using this compound in laboratory experiments.
Orientations Futures
Despite its potential applications in research, the effects of [1-(Difluoromethyl)cyclopropyl]methanamine on living organisms have not been thoroughly studied. Therefore, future research should focus on further exploring its effects on biochemical and physiological processes. In addition, its potential use in drug development should be explored, as it could potentially be used to treat a variety of diseases and disorders. Finally, its effects on the environment should be studied, as it could potentially have an impact on ecosystems.
Safety and Hazards
Propriétés
IUPAC Name |
[1-(difluoromethyl)cyclopropyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N/c6-4(7)5(3-8)1-2-5/h4H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHHPGOTSNXFSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1785097-21-3 | |
| Record name | [1-(difluoromethyl)cyclopropyl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-Methyl-6-(propan-2-yl)pyridin-3-yl]methanol](/img/structure/B1457581.png)










![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1457602.png)
